Welcome to the BenchChem Online Store!
molecular formula C10H7NOS B8694913 2-(Benzo[b]thiophen-2-yl)-2-hydroxyacetonitrile

2-(Benzo[b]thiophen-2-yl)-2-hydroxyacetonitrile

Cat. No. B8694913
M. Wt: 189.24 g/mol
InChI Key: ZWROSBJOLUWUNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08377930B2

Procedure details

To a solution of benzo[b]thiophene-2-carbaldehyde (2.19 g, 13.5 mmol) in anhydrous THF (200 mL) was added a solution of NaHSO3 (6.18 g, 59.4 mmol) in water (50 mL). KCN (3.248 g, 49.9 mmol) was added and the mixture was stirred at room temperature for 22 hours. The reaction mixture was then heated at 45° C. for 1 hour. After cooling to room temperature, the mixture was diluted with water and brine and extracted with EtOAc three times. The combined organics were washed with brine, dried over Na2SO4 and concentrated in vacuo. Purification by chromatography (0-25% EtOAc-hexanes) gave 2-(benzo[b]thiophen-2-yl)-2-hydroxyacetonitrile as an off-white solid (1.09 g, 46% yield).
Quantity
2.19 g
Type
reactant
Reaction Step One
Quantity
6.18 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
3.248 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]([CH:6]=[O:7])=[CH:4][C:3]2[CH:8]=[CH:9][CH:10]=[CH:11][C:2]1=2.OS([O-])=O.[Na+].[C-:17]#[N:18].[K+]>C1COCC1.O.[Cl-].[Na+].O>[S:1]1[C:5]([CH:6]([OH:7])[C:17]#[N:18])=[CH:4][C:3]2[CH:8]=[CH:9][CH:10]=[CH:11][C:2]1=2 |f:1.2,3.4,7.8.9|

Inputs

Step One
Name
Quantity
2.19 g
Type
reactant
Smiles
S1C2=C(C=C1C=O)C=CC=C2
Name
Quantity
6.18 g
Type
reactant
Smiles
OS(=O)[O-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3.248 g
Type
reactant
Smiles
[C-]#N.[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 22 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated at 45° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc three times
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by chromatography (0-25% EtOAc-hexanes)

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
S1C2=C(C=C1C(C#N)O)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.09 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 42.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.